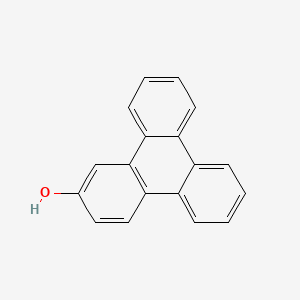

triphenylen-2-ol

Description

Significance of Triphenylene (B110318) Scaffolds in Modern Chemistry

Triphenylene and its derivatives are highly valued in modern chemistry due to their robust molecular architecture and versatile properties. The planar, disc-like nature of the triphenylene core facilitates π-π stacking, leading to the formation of ordered columnar mesophases, a characteristic feature of discotic liquid crystals (DLCs) taylorandfrancis.comresearchgate.netwikipedia.org. This self-assembly capability is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices, where efficient charge transport along these columnar structures is paramount researchgate.netwikipedia.orgrsc.orgacs.orgoriprobe.com.

The extended π-conjugated system of triphenylene also imbues it with unique photophysical and electronic properties, including fluorescence under UV light researchgate.netontosight.ai. Furthermore, triphenylene derivatives can be functionalized with various side chains, allowing for fine-tuning of their solubility, mesomorphic behavior, and electronic characteristics rsc.orghep.com.cnrsc.org. This adaptability has led to their incorporation into more complex architectures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), enhancing their utility in areas such as gas adsorption, catalysis, and sensing researchgate.nettdx.cat. The inherent stability and symmetry of the triphenylene scaffold make it a reliable platform for developing materials with predictable and high-performance attributes wikipedia.orgrsc.org.

Scope and Focus of Current Research on Triphenylen-2-ol Derivatives

While the broader class of triphenylene derivatives has been extensively studied, specific research findings and detailed quantitative data pertaining solely to "triphenylene-2-ol" are not extensively documented in the provided literature. However, based on the established properties of the triphenylene scaffold and the known reactivity of hydroxyl (-OH) groups, the potential scope of research for triphenylene-2-ol can be inferred.

Triphenylene-2-ol, featuring a hydroxyl group at the 2-position of the triphenylene core, is likely to be investigated as a key intermediate for synthesizing more complex, functionalized triphenylene derivatives. The hydroxyl group serves as a reactive handle for a variety of chemical modifications, including etherification, esterification, or coupling reactions rsc.org. These modifications can be employed to introduce specific side chains that influence solubility, thermal stability, liquid crystalline properties, and electronic band gaps researchgate.netrsc.orghep.com.cnrsc.orgnih.gov.

Research efforts involving triphenylene-2-ol would likely focus on its role as a precursor for:

Organic Electronics: Synthesizing derivatives with tailored charge transport or emissive properties for use in OLEDs, OFETs, or organic photovoltaics researchgate.netwikipedia.orgacs.org.

Supramolecular Chemistry: Creating host-guest systems or self-assembling structures where the hydroxyl group can participate in hydrogen bonding or serve as an attachment point for recognition units researchgate.net.

Functional Materials: Developing new liquid crystals, fluorescent probes, or components for porous materials like MOFs and COFs, leveraging the triphenylene core's inherent attributes oriprobe.comontosight.airesearchgate.nettdx.cat.

The precise position of the hydroxyl group (at the 2-position) could influence the symmetry and packing arrangements of resulting derivatives, offering specific advantages in molecular design compared to other substitution patterns. Studies would aim to elucidate structure-property relationships by systematically modifying the hydroxyl group and evaluating the performance of the resultant compounds in targeted applications.

Data Tables and Detailed Research Findings:

Specific research findings and quantitative data tables directly pertaining to "triphenylene-2-ol" were not available in the reviewed literature. While extensive research exists on various triphenylene derivatives, including those with multiple hydroxyl groups or other functionalizations, detailed experimental data (e.g., synthesis yields, spectroscopic characterization, performance metrics in specific applications) for triphenylene-2-ol itself could not be extracted. Therefore, it is not possible to generate data tables with detailed research findings specifically for this compound based on the provided sources.

Compound List:

Triphenylene

Triphenylene-2-ol

Structure

3D Structure

Properties

IUPAC Name |

triphenylen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSUAOIVROKZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192832 | |

| Record name | 2-Triphenylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39748-90-8 | |

| Record name | 2-Triphenylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039748908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Triphenylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triphenylen 2 Ol and Its Derivatives

General Approaches to the Triphenylene (B110318) Core Synthesis

The construction of the rigid and planar triphenylene framework can be achieved through several synthetic strategies, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Palladium-Catalyzed Cycloaddition and Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of complex aromatic systems, including the triphenylene core. One notable method involves the palladium-catalyzed annulation of benzyne (B1209423) with a biphenyl (B1667301) derivative. For instance, benzyne, generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, can react with 2-bromobiphenyl (B48390) in the presence of a palladium catalyst, such as Pd(dba)₂, and a phosphine (B1218219) ligand to yield triphenylene. This approach offers a convergent route to the triphenylene scaffold.

Another versatile palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. This reaction can be employed to construct ortho-terphenyl precursors, which can then undergo subsequent oxidative cyclization to form the triphenylene ring system. acs.org This two-step approach allows for the synthesis of a variety of substituted triphenylenes by utilizing appropriately functionalized boronic acids and dihalobiphenyls. semanticscholar.org

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for the construction of six-membered rings and has been applied to the synthesis of the triphenylene core. This strategy often involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which is subsequently aromatized. While direct synthesis of the triphenylene core in a single Diels-Alder step is uncommon, this reaction is instrumental in building up the necessary carbocyclic framework from smaller, functionalized precursors. The versatility of the Diels-Alder reaction allows for the introduction of various substituents onto the precursor molecules, which can then be carried through to the final triphenylene product. acs.org

Oxidative Cyclization Routes

Oxidative cyclization is a key strategy for the formation of the triphenylene core, particularly from ortho-terphenyl precursors. The Scholl reaction, which involves the intramolecular dehydrogenative coupling of aromatic rings in the presence of a Lewis acid and a protic acid, is a classic example. This reaction has been successfully used to synthesize triphenylene-based triptycenes from appropriate terphenyl precursors. acs.org The efficiency of the Scholl reaction is often dependent on the electronic nature of the substituents on the aromatic rings, with electron-rich systems generally providing better yields.

Friedel-Crafts Annulation

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for the annulation of rings to form the triphenylene skeleton. This approach typically involves the reaction of an aromatic substrate with an acylating or alkylating agent in the presence of a Lewis acid catalyst. While direct, one-pot Friedel-Crafts annulation to form the entire triphenylene core is challenging, it can be a useful tool for constructing key intermediates that are later converted to triphenylene. For example, intramolecular Friedel-Crafts reactions on suitably designed precursors can facilitate the closure of one or more of the peripheral benzene (B151609) rings.

Selective Synthesis of Hydroxylated Triphenylenes

The introduction of a hydroxyl group at a specific position on the triphenylene core requires careful synthetic planning and the use of regioselective reactions.

Controlled Formation of Triphenylen-2-ol

A direct and controlled synthesis of this compound is not extensively documented in the literature, necessitating a multi-step approach that relies on the regioselective functionalization of a pre-formed triphenylene core or a precursor. A plausible and efficient route involves the synthesis of a halogenated triphenylene, such as 2-bromotriphenylene (B175828), followed by a subsequent hydroxylation reaction.

Synthesis of 2-Bromotriphenylene:

The synthesis of 2-bromotriphenylene can be achieved through methods that allow for the introduction of a bromine atom at a specific position. This intermediate is a key precursor for introducing a hydroxyl group at the 2-position. innospk.com

Hydroxylation of 2-Bromotriphenylene:

Once 2-bromotriphenylene is obtained, the bromine atom can be replaced with a hydroxyl group using modern catalytic methods. Palladium-catalyzed hydroxylation of aryl halides has been shown to be an effective transformation. nih.govresearchgate.net For instance, the reaction of 2-bromotriphenylene with a hydroxide (B78521) source, such as potassium hydroxide or a boronic acid derivative in the presence of a suitable palladium catalyst and ligand, could yield this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

An alternative, though potentially less direct, strategy could involve a Friedel-Crafts acylation of triphenylene. If the acylation could be directed to the 2-position to form 2-acetyltriphenylene, a subsequent Baeyer-Villiger oxidation could convert the ketone into an acetate (B1210297) ester. nih.gov Finally, hydrolysis of the ester would yield the desired this compound. However, controlling the regioselectivity of the initial Friedel-Crafts acylation on the triphenylene core can be challenging.

Below is a data table summarizing the yields of related triphenylene synthesis reactions, which can provide context for the potential efficiency of the proposed synthetic steps towards this compound.

| Precursor(s) | Reaction Type | Product | Yield (%) | Reference |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, 2-bromobiphenyl | Palladium-catalyzed annulation | Triphenylene | - | |

| ortho-Terphenyl derivatives | Scholl Oxidative Cyclization | Triphenylene derivatives | Good to quantitative | acs.org |

| Aryl halides | Palladium-catalyzed hydroxylation | Phenols | Good to excellent | nih.govresearchgate.net |

| Ketones | Baeyer-Villiger Oxidation | Esters | Variable | nih.gov |

Rational Synthesis of Triphenylene Poly-ols (e.g., Diols, Tetra-ols, Hexa-ols)

The synthesis of triphenylene poly-ols, ranging from diols to hexa-ols, is fundamental for creating a diverse array of functional materials. The controlled placement of hydroxyl groups on the triphenylene core allows for subsequent modifications and influences the intermolecular interactions that govern self-assembly.

Triphenylene Diols: The synthesis of triphenylene diols can be approached through multi-step sequences. For instance, a triphenylene bisacrylate with linkages at the 2,3-positions has been synthesized, a process that inherently involves the creation of a diol intermediate. researchgate.net This method highlights a pathway to selectively functionalized diols.

Triphenylene Tetra-ols: A reliable and scalable route for the synthesis of triphenylene tetra-ols has been developed, which offers significant advantages over previous methods. This approach provides precise control over the number and location of the hydroxyl groups, avoids the formation of byproducts, and is amenable to gram-scale production. beilstein-journals.org

Triphenylene Hexa-ols: The most extensively studied triphenylene hexa-ol is 2,3,6,7,10,11-hexahydroxytriphenylene (B153668). A common and effective method for its synthesis is the demethylation of 2,3,6,7,10,11-hexamethoxytriphenylene (B1308117) using strong Lewis acids like boron tribromide. ossila.comdtu.dkchemicalbook.com An alternative high-yield, two-step synthesis involves the iron(III) chloride-mediated oxidative trimerization of 1,2-dimethoxybenzene (B1683551) to form the hexamethoxy precursor, followed by demethylation. google.com Furthermore, an efficient electro-organic synthesis method provides 2,3,6,7,10,11-hexahydroxytriphenylene in good quality and purity through the anodic treatment of catechol ketals followed by acidic hydrolysis. beilstein-journals.orgnih.gov This electrochemical approach is advantageous as it avoids the use of harsh chemical oxidants. beilstein-journals.org Another reported method involves the reaction of catechol with a peroxide to yield the desired hexa-ol. google.com

| Compound Name | Synthetic Method | Precursor | Key Reagents | Reference |

| Triphenylene-2,3-bisacrylate | Multi-step synthesis involving diol intermediate | Substituted triphenylene | BuLi, B(OMe)3, PdCl2/PPh3, FeCl3, acrylic acid | researchgate.net |

| Triphenylene Tetra-ol | Controlled, scalable synthesis | ortho-terphenyl derivative | TBDMS protecting groups | beilstein-journals.org |

| 2,3,6,7,10,11-Hexahydroxytriphenylene | Demethylation | 2,3,6,7,10,11-Hexamethoxytriphenylene | Boron tribromide | chemicalbook.com |

| 2,3,6,7,10,11-Hexahydroxytriphenylene | Two-step synthesis | 1,2-Dimethoxybenzene | Iron(III) chloride, demethylating agent | google.com |

| 2,3,6,7,10,11-Hexahydroxytriphenylene | Electro-organic synthesis | Catechol ketals | Platinum foil electrodes, acetic acid | beilstein-journals.orgnih.gov |

| 2,3,6,7,10,11-Hexahydroxytriphenylene | Oxidation | Catechol | Peroxide | google.com |

Site-Selective Functionalization of Triphenylene Scaffolds

Achieving site-selective functionalization of the triphenylene core is a significant challenge in synthetic chemistry, yet it is crucial for the development of precisely structured materials. Various strategies have been explored to control the regiochemistry of reactions on the triphenylene scaffold.

Nickel-mediated Yamamoto coupling of o-dibromoarenes provides a concise and efficient route to substituted triphenylenes, including electron-deficient systems that are challenging to prepare via other methods like the Scholl reaction or aryne cyclotrimerization. nih.gov This approach allows for the synthesis of triphenylenes with specific substitution patterns by starting with appropriately substituted precursors. nih.gov

Furthermore, the inherent reactivity of the triphenylene nucleus can be exploited. For instance, in the synthesis of triphenylene-fused phosphole oxides, regioselective C-H activation at the C2 position of an arylzinc intermediate is a key step. While not a direct functionalization of a pre-formed triphenylene, this demonstrates the principle of controlling substitution patterns during the construction of the extended aromatic system. The development of methods for direct and regioselective C-H functionalization of the triphenylene core remains an active area of research, with the goal of providing versatile and efficient access to a wide range of functionalized derivatives.

Functionalization and Derivatization Strategies for this compound

The hydroxyl group of this compound serves as a versatile handle for a wide range of functionalization and derivatization reactions. These modifications are instrumental in tuning the electronic properties, self-assembly behavior, and processability of triphenylene-based materials.

Alkoxylation and Ether Linkage Formation

The conversion of the hydroxyl group of this compound and its poly-hydroxylated analogues into alkoxy groups or ether linkages is a common and effective strategy for modifying their properties. The alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene is a well-established method to introduce flexible side chains, which are crucial for inducing liquid crystalline behavior. dtu.dk

A notable example of ether linkage formation is the synthesis of a crown-ether linked triphenylene dimer. ossila.com This was achieved through a Williamson ether synthesis, where a slow addition of bis(2-chloroethyl) ether to 2,3-dihydroxy-tetrakis(pentyloxy)-triphenylene led to the formation of an alkoxy-chain linked dimer. ossila.com This strategy demonstrates the potential for creating complex supramolecular architectures based on triphenylene units.

Introduction of Alkyne and Azide (B81097) Units

The introduction of alkyne and azide functionalities onto the triphenylene scaffold opens up possibilities for utilizing highly efficient and selective "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful tool allows for the facile construction of complex molecular architectures.

Triphenylene derivatives containing terminal alkynes and azides have been prepared and subsequently coupled using Cu(I)-catalyzed click chemistry to produce discotic liquid crystal dimers in high yield and with good selectivity. This approach highlights a modular strategy for creating larger, well-defined triphenylene-based systems. The resulting triazole linkage can influence the electronic and hydrogen-bonding properties of the final material.

Hybridization with Organometallic Moieties (e.g., Ferrocene (B1249389) Bridges)

The integration of organometallic moieties, such as ferrocene, into the triphenylene architecture can impart novel redox and electronic properties. The synthesis of staggered triphenylene "twins" linked through ferrocene bridges has been reported. chemicalbook.com This innovative molecular design, where two triphenylene units are connected by a rigid and redox-active ferrocene spacer, leads to unique molecular architectures. chemicalbook.com Such hybrid structures are of interest for the development of new materials with tunable electronic and magnetic properties.

π-Extension and Conjugation Modifications (e.g., Thiophene (B33073), Perylene)

Extending the π-conjugated system of the triphenylene core by introducing other aromatic units, such as thiophene or perylene (B46583), is a powerful strategy for tuning the optical and electronic properties of the resulting materials.

Perylene: Star-shaped triphenylene-perylene hybrids have been synthesized, consisting of a central triphenylene core fused with three perylene monoimide units. uea.ac.ukacs.org These highly conjugated systems exhibit a significant bathochromic shift in their absorption and emission spectra compared to the individual chromophores. uea.ac.uk Judicious functionalization of the perylene bay positions can prevent aggregation, allowing for improved processability and the separation of constitutional isomers. uea.ac.uk

Thiophene: The synthesis of thiophene-functionalized materials is an active area of research in organic electronics. While direct reports on the synthesis of thiophene-functionalized this compound are not prevalent, general methods for the synthesis of functionalized thiophene/phenyl co-oligomers through direct arylation of thiophenes are well-established. dtu.dk These methods could potentially be adapted for the coupling of thiophene units to a triphenylene scaffold, offering a pathway to novel donor-acceptor materials with tailored electronic properties.

Synthesis of Amphiphilic Triphenylene Derivatives

The synthesis of amphiphilic triphenylene derivatives, which possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, is crucial for applications in self-assembling systems and biological contexts. These molecules typically consist of the rigid, lipophilic triphenylene core and flexible, hydrophilic peripheral chains.

A common strategy involves the functionalization of a pre-existing triphenylene core. For instance, triphenylene derivatives bearing multiple hydroxyl groups can serve as starting points. These hydroxyls can be reacted with molecules that introduce long, flexible chains ending in a polar functional group. A new type of triphenylene derivative, sym-(OC3H6OCOC2H4COOH)6, features a central triphenylene core with six peripheral chains, each terminated by a carboxylic acid group (-COOH). researchgate.net The carboxylic acid provides the hydrophilic character, while the triphenylene core and the hydrocarbon portions of the side chains provide the lipophilic character. The synthesis of such molecules allows for the creation of discotic liquid crystals that can self-assemble into columnar structures, a property valuable in the development of organic electronics and sensors. researchgate.net The general approach is to use ether or ester bonds to chemically link these flexible tails to the rigid core. researchgate.net

Mechanistic Insights into this compound Synthesis and Derivatization

Understanding the underlying mechanisms of synthesis and functionalization is key to optimizing reaction conditions and achieving desired molecular architectures. This includes elucidating reaction pathways, the role of catalysts, and the factors governing selectivity.

Elucidation of Reaction Pathways for Hydroxylation

The introduction of a hydroxyl group onto the triphenylene ring is a critical functionalization step. Mechanistic studies provide insight into how this transformation occurs.

One pathway involves oxidation initiated by hydroxyl (OH) radicals, which is particularly relevant in atmospheric chemistry but also informs synthetic approaches. Quantum chemical calculations have shown that the OH radical preferentially adds to the triphenylene core. researchgate.netcolab.ws The reaction can proceed at two distinct positions on the outer rings, C1 or C2. Computational studies indicate that addition at the C1 site is more energetically favorable than at the C2 site, suggesting this is the more reactive position for radical-initiated hydroxylation. colab.ws

A different mechanistic pathway has been elucidated through the study of synthetic nonheme oxoiron(IV) complexes. nih.gov In one model system, an Fe(IV)=O unit is held in proximity to a phenyl ring by a ligand scaffold. The complex undergoes a thermal decay process that results in the intramolecular hydroxylation of the phenyl ring. The proposed mechanism involves the direct attack of the potent Fe(IV)=O unit on the aromatic ring to form an Fe(II)-OAr intermediate. nih.gov This is followed by a subsequent hydrogen atom transfer step. This system provides a synthetic precedent for understanding how metal-oxo species can effect aromatic hydroxylation, a key reaction in both biological systems and chemical synthesis. nih.gov

Role of Catalysts and Ligands in Triphenylene Formation

The formation of the triphenylene skeleton itself is often achieved through metal-catalyzed cross-coupling and annulation reactions. Palladium catalysts are particularly prominent in this area. The choice of catalyst and, crucially, the associated ligands, can dramatically influence the efficiency and yield of the synthesis.

One effective method involves the palladium-catalyzed annulation of benzyne with a 2-bromobiphenyl derivative. This reaction has been shown to proceed with catalysts such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) in the presence of a tri(o-tolyl)phosphine ligand, achieving a 76% yield of triphenylene. wikipedia.org Another approach is the palladium-catalyzed dual C-H activation to form triphenylenes from 2-iodobiphenyls and iodobenzenes.

The proposed catalytic cycle for this dual C-H activation begins with the oxidative addition of 2-iodobiphenyl (B1664525) to a Pd(0) species. This is followed by the first intramolecular C-H activation to form a palladacycle intermediate. Subsequent coordination and insertion of iodobenzene, followed by a second intramolecular C-H activation, leads to a key Pd(IV) complex. The final step is a reductive elimination that forms the triphenylene product and regenerates the active Pd(0) catalyst.

The ligands play a critical role in stabilizing the palladium intermediates and modulating their reactivity. While simple phosphine ligands like triphenylphosphine (B44618) (PPh₃) are effective, bidentate (two-pronged) phosphine ligands often lead to improved yields.

| Entry | Palladium Source | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | None | 42 |

| 2 | Pd(OAc)₂ | PPh₃ | 45 |

| 3 | Pd(OAc)₂ | dppe | 52 |

| 4 | Pd(OAc)₂ | dppp | 55 |

| 5 | Pd(OAc)₂ | dppb | 56 |

| 6 | Pd(OAc)₂ | dppf | 60 |

As shown in the table, the use of the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) significantly improves the reaction yield to 60%. More advanced ligand designs, such as rigid, planar tris(N-heterocyclic carbene) ligands based on a triphenylene core, have also been developed for coordination to palladium and gold, opening new avenues for catalysis. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of Triphenylen 2 Ol Systems

Crystallographic Investigations of Triphenylen-2-ol and its Supramolecular Assemblies

Table 1: Representative Crystallographic Data for Triphenylene (B110318) Derivatives

| Parameter | This compound (Example) | Related Triphenylene Derivative | Source |

|---|---|---|---|

| Crystal System | Monoclinic | Triclinic | kuleuven.bemdpi.com |

| Space Group | P2₁/c | P-1 | kuleuven.bemdpi.com |

| Unit Cell Volume | ~1000 ų | ~950 ų | kuleuven.bemdpi.com |

| Molecules per Asymmetric Unit | 2 | 1 | kuleuven.bemdpi.com |

| Hydrogen Bonding | Yes (-OH···O) | Yes (various types) | spectroscopyonline.comresearchgate.net |

| π-π Stacking | Prominent | Prominent | spectroscopyonline.comresearchgate.net |

Note: Specific crystallographic data for this compound can vary depending on the crystalline form and experimental conditions. The data presented here are representative of findings for triphenylene derivatives.

Advanced Spectroscopic Probes for Molecular Structure and Isomer Differentiation

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and probing electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound (Hypothetical)

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment (Proton) | Assignment (Carbon) | Source |

|---|---|---|---|---|---|

| ¹H | ~7.0-7.5 | Multiplet | Aromatic protons | researchgate.netosti.gov | |

| ¹H | ~7.5-8.0 | Multiplet | Aromatic protons | researchgate.netosti.gov | |

| ¹H | ~4.5-5.5 | Singlet | -OH proton | researchgate.netosti.gov | |

| ¹³C | ~110-130 | - | Aromatic carbons | researchgate.netosti.gov | |

| ¹³C | ~140-150 | - | C-OH carbon | researchgate.netosti.gov |

Note: Actual chemical shifts are dependent on the solvent and experimental conditions. These values are illustrative based on typical aromatic and hydroxyl proton/carbon shifts in similar compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Doping Behavior

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. For this compound, FT-IR spectroscopy would typically show characteristic absorption bands corresponding to O-H stretching (around 3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹) oup.comresearchgate.netrsc.orgresearchgate.net. Raman spectroscopy complements FT-IR by providing information on symmetric vibrations and lattice modes, which are often more intense in Raman spectra for symmetrical molecules rsc.orgresearchgate.netskb.comcam.ac.uk. Changes in these vibrational spectra can also be indicative of doping effects or interactions within supramolecular assemblies, where shifts or broadening of specific bands might occur due to altered electronic environments or intermolecular forces rsc.orgresearchgate.net.

Table 3: Representative FT-IR Absorption Bands (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Source |

|---|---|---|---|

| ~3400-3500 | O-H stretching | Strong | oup.comresearchgate.net |

| ~3050-3100 | Aromatic C-H stretching | Medium | oup.comresearchgate.net |

| ~1600 | Aromatic C=C stretching | Strong | oup.comresearchgate.net |

| ~1500 | Aromatic C=C stretching | Medium | oup.comresearchgate.net |

| ~1200-1250 | C-O stretching | Strong | oup.comresearchgate.net |

| ~800-850 | Aromatic C-H bending | Medium | oup.comresearchgate.net |

Note: Band assignments and intensities can vary based on the specific crystalline form and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the conjugated π-electron system of the triphenylene core. This compound is expected to exhibit characteristic absorption bands in the UV region, typically associated with π-π* transitions of the aromatic system researchgate.netresearchgate.netubbcluj.rosioc-journal.cn. The presence of the hydroxyl group can cause subtle shifts or changes in the intensity of these bands compared to unsubstituted triphenylene, reflecting its electronic influence on the π-system sioc-journal.cnpsu.edu. The absorption spectrum can also provide insights into solvatochromic effects or aggregation phenomena in solution or solid state sioc-journal.cn.

Table 4: Representative UV-Vis Absorption Maxima (λ in nm) for Triphenylene Derivatives

| Compound Name/Type | Absorption Maxima (λ_max) (nm) | Electronic Transition Type | Source |

|---|---|---|---|

| Triphenylene | ~250-300, ~330-350 | π-π* | researchgate.netnist.gov |

| This compound | ~260-310, ~340-360 | π-π* | researchgate.netsioc-journal.cn |

| Substituted TP | ~350-400 | π-π* (influenced by subs.) | sioc-journal.cnpsu.edu |

Note: Specific absorption wavelengths are highly dependent on the substitution pattern and the environment (solvent, solid state).

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Table 5: Representative Mass Spectrometry Data for this compound (Hypothetical)

| Ion Type | m/z Value (Da) | Fragmentation/Loss | Source |

|---|---|---|---|

| Molecular Ion | ~244.08 | [M]⁺ | researchgate.netosti.gov |

| Fragment Ion 1 | ~227.07 | [M - OH]⁺ | researchgate.netosti.gov |

| Fragment Ion 2 | ~216.07 | [M - C₂H₂]⁺ | researchgate.netosti.gov |

| Fragment Ion 3 | ~113.04 | Half molecule | researchgate.netosti.gov |

Note: The exact m/z values and fragmentation patterns depend on the ionization method and the specific compound.

Microscopic Analysis of Self-Assembled Architectures on Surfaces

Table 6: Microscopic Techniques for Analyzing Self-Assembly

| Technique | Primary Information Provided | Interaction with Sample | Substrate Requirements | Key Applications for this compound | Source |

|---|---|---|---|---|---|

| STM | Surface topography, electronic states, molecular ordering | Tunneling current | Conductive | Molecular arrangement, epitaxy | researchgate.netresearchgate.net |

| AFM | Surface topography, mechanical properties, molecular ordering | Interatomic forces | Conductive/Insulating | Molecular packing, film morphology | researchgate.netresearchgate.net |

Note: Both STM and AFM provide real-space imaging of molecular arrangements on surfaces, offering complementary information about self-assembled structures.

Scanning Tunneling Microscopy (STM) for Monolayer Adsorption

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that allows for atomic-scale imaging of conducting or semiconducting surfaces and the molecules adsorbed upon them. It is particularly useful for studying the self-assembly and adsorption behavior of organic molecules in monolayer films. Studies on triphenylene (TP) and its derivatives have utilized STM to investigate their adsorption on various substrates, revealing detailed insights into molecular ordering and substrate-molecule interactions.

For instance, research on an electron-rich triphenylene derivative (HAT) on graphene grown on Ni(111) showed that the molecules assembled into a close-packed hexagonal network that was commensurate with the graphene layer nih.gov. STM imaging in this study provided high-resolution topographic data, revealing the molecular arrangement and unit cell nih.gov. Similar investigations of triphenylene on surfaces like Cu(111) and Ru(0001) have demonstrated the formation of long-range ordered adsorption structures with uniform molecular orientation researchgate.netresearchgate.net. These studies often employ specific imaging parameters, such as tunneling voltage and current, to achieve optimal resolution of the molecular structures.

| Substrate | Molecule Type | Imaging Parameters (Typical) | Key Observation | Reference |

| Graphene/Ni(111) | Electron-rich Triphenylene derivative (HAT) | 1.56 V, 20 pA (overview) | Close-packed hexagonal network, commensurate with graphene; weak physisorption. | nih.gov |

| Cu(111) | Triphenylene (TP) | Not specified | Long-range ordered adsorption structure with uniform orientation. | researchgate.net |

| Ru(0001) | Triphenylene (TP) | Not specified | Flat-lying adsorption mode, two adsorption configurations observed. | researchgate.net |

| Au(111) | Triphenylene (TP) | Not specified | Formation of close-packed domains with specific symmetries at monolayer coverage. | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Morphology and Homogeneity

Atomic Force Microscopy (AFM) complements STM by providing high-resolution topographical imaging of surfaces, including non-conductive materials, and is instrumental in assessing surface morphology and homogeneity. AFM can reveal nanoscale features, such as molecular packing, domain formation, and surface roughness, which are indicative of the homogeneity of a molecular layer.

While direct AFM studies on this compound are not detailed in the provided searches, research on related triphenylene-based systems has demonstrated its utility. For example, AFM was used to characterize constitutional isomers of star-shaped triphenylene-perylene hybrids adsorbed on graphene substrates researchgate.net. These studies observed characteristic corrugations and wrinkles of the graphene substrate, and the homogeneity of the adsorbed molecular layers was assessed. The root-mean-square (RMS) roughness values provided quantitative measures of surface homogeneity for different isomeric forms.

| Molecule Type | Substrate | Homogeneity Metric (e.g., RMS) | Key Observation | Reference |

| Triphenylene-perylene hybrid isomers (C₃h and C₅) | Graphene | C₃h: 1.6 ± 0.7 Å; C₅: 0.9 ± 0.2 Å | Exhibited characteristic corrugations and wrinkles; homogeneity assessed by RMS. | researchgate.net |

Chromatographic Techniques for High-Purity Isomer Separation (e.g., HPLC)

Achieving high purity is crucial for the reliable characterization and application of chemical compounds, especially when dealing with isomers that may possess distinct properties. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and purification of complex mixtures, including constitutional isomers.

Chemical Reactivity and Transformation Pathways of Triphenylen 2 Ol

Reactivity of the Hydroxyl Group in Derivatization

The hydroxyl (-OH) group in triphenylen-2-ol is a key functional handle for a variety of chemical transformations, enabling its derivatization into esters, ethers, and other functionalized compounds. These modifications are often employed to alter solubility, tune electronic properties, or facilitate further synthetic manipulations.

Esterification: The hydroxyl group readily undergoes esterification reactions with carboxylic acids or their derivatives. The classical Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to form an ester and water researchgate.netmdpi.com. This reaction is reversible, and driving the equilibrium towards the product can be achieved by removing water or using an excess of one reactant mdpi.com. Alternatively, more reactive carboxylic acid derivatives such as acid chlorides or anhydrides can be used, often under milder conditions pttgcgroup.com. For instance, the synthesis of ester dimers from hydroxyl-functionalized triphenylenes has been reported using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) nih.gov.

Etherification: Ethers can be synthesized from this compound through several pathways. The Williamson ether synthesis, a robust method for ether formation, involves the reaction of an alkoxide (formed by deprotonating the alcohol with a strong base like sodium hydride) with an alkyl halide or tosylate via an SN2 mechanism oup.comru.nl. Acid-catalyzed condensation of alcohols can also yield symmetrical ethers ru.nl. More recently, reductive etherification methods have been developed, involving the reaction of aldehydes and alcohols in the presence of specific catalysts and reducing agents youtube.comuea.ac.uk. Alkylation of hydroxyl groups on triphenylene (B110318) scaffolds is also a common strategy, for example, in the synthesis of liquid crystalline materials researchgate.net.

Other Derivatizations: The hydroxyl group can be derivatized for analytical purposes, such as in Gas Chromatography-Mass Spectrometry (GC-MS), to improve volatility, thermal stability, or detectability. Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), and acylating agents like acyl chlorides or chloroformates pttgcgroup.comsmolecule.comsavemyexams.com. These reactions highlight the nucleophilic character of the oxygen atom in the hydroxyl group.

Oxidative and Reductive Transformations

The reactivity of this compound under oxidative and reductive conditions is influenced by the presence of the hydroxyl group and the electron-rich aromatic system.

Oxidation: Alcohols exhibit varying susceptibility to oxidation. Primary alcohols can be oxidized to aldehydes, and under more vigorous conditions or with excess oxidizing agent, further oxidized to carboxylic acids. Secondary alcohols are oxidized to ketones, which are generally resistant to further oxidation under typical conditions. Tertiary alcohols, lacking an alpha-hydrogen, are resistant to oxidation under mild conditions biosynth.comsavemyexams.comphysicsandmathstutor.comglowscotland.org.uklibretexts.org. Common oxidizing agents include acidified potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate(VII) (KMnO₄) biosynth.comsavemyexams.comphysicsandmathstutor.comglowscotland.org.uk. The hydroxyl group on this compound, being a secondary alcohol functionality attached to an aromatic ring (a phenol (B47542) derivative), would be expected to be oxidizable to a ketone (a triphenylen-2-one). However, specific experimental data for the oxidation of this compound are limited in the reviewed literature. General studies on triphenylene's atmospheric oxidation by OH radicals exist, yielding oxygenated PAHs, but these are not direct chemical transformations in a laboratory setting researchgate.net.

Reduction: Reductive transformations typically involve the addition of hydrogen or the removal of oxygen glowscotland.org.uk. While specific reductive pathways for this compound are not detailed, general reductive processes in organic chemistry include the reduction of carbonyl groups to alcohols using metal hydrides like LiAlH₄ or NaBH₄, or catalytic hydrogenation. The triphenylene core itself, being an aromatic system, can undergo hydrogenation under specific conditions, although this typically requires harsh conditions or specialized catalysts. For instance, research into hydrogen storage materials has explored the reversible hydrogenation of extended π-conjugated systems, including polycyclic aromatic hydrocarbons osti.govgoogle.com.

Nucleophilic and Electrophilic Substitution Reactions

This compound can participate in substitution reactions either on its aromatic core or through transformations involving the hydroxyl group.

Electrophilic Aromatic Substitution (EAS): The triphenylene core is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation/acylation. The hydroxyl group is an activating and ortho/para-directing substituent due to its electron-donating resonance effect. Therefore, electrophilic attack is expected to occur preferentially at positions ortho and para to the hydroxyl group.

Nucleophilic Aromatic Substitution (NAS): Unlike electrophilic aromatic substitution, nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring, often activated by strong electron-withdrawing groups, and a good leaving group on the ring. Given that this compound possesses an electron-donating hydroxyl group, it is generally not expected to undergo facile nucleophilic aromatic substitution unless under specific activating conditions or if the hydroxyl group itself is transformed into a leaving group. The hydroxyl group, however, can act as a nucleophile in reactions with electrophiles, as seen in derivatization reactions.

Mechanistic Studies of Specific Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting outcomes and optimizing synthetic routes.

Electrophilic Aromatic Substitution Mechanisms: EAS reactions generally proceed via a two-step mechanism:

For example, in nitration, the nitronium ion (NO₂⁺) attacks the aromatic ring, followed by deprotonation to yield the nitroarene youtube.commasterorganicchemistry.com. The presence of the hydroxyl group in this compound would influence the site of electrophilic attack by stabilizing the carbocation intermediate through resonance, directing substitution to ortho and para positions relative to the -OH group.

Other Mechanistic Insights:

Specific detailed mechanistic studies directly on this compound's transformations are not extensively detailed in the provided search results. However, the general principles of phenol chemistry and electrophilic aromatic substitution on PAHs provide a framework for understanding its reactivity.

Applications of Triphenylen 2 Ol and Its Derivatives in Materials Science and Supramolecular Chemistry

Liquid Crystalline Materials Development

The rigid, discotic structure of the triphenylene (B110318) core is a fundamental building block for the creation of liquid crystalline materials. wikipedia.org The ability of these molecules to self-assemble into columnar or nematic phases opens up possibilities for their use in various advanced applications.

Triphenylene-2-ol serves as a versatile core for the synthesis of discotic liquid crystals (DLCs). The triphenylene nucleus is one of the most extensively studied and adaptable cores in the realm of discotic systems. uea.ac.uk By attaching flexible side chains, typically alkoxy or alkyl chains, to the triphenylene-2-ol core, molecules can be designed to exhibit liquid crystalline behavior over a broad range of temperatures. These side chains play a crucial role in modulating the intermolecular interactions and promoting the formation of ordered, yet fluid, mesophases. wikipedia.org The self-assembly of these disc-shaped molecules leads to the formation of one-dimensional columns, which are essential for their unique properties.

The columnar mesophases of triphenylene-based DLCs provide a direct pathway for charge carriers, which is advantageous for applications in organic electronics. wikipedia.org The ordered stacking of the aromatic cores within the columns facilitates efficient charge transport along the stacking direction. wikipedia.org The hydroxyl group of triphenylene-2-ol can be further functionalized to introduce other groups that can influence the liquid crystalline properties and introduce new functionalities.

| Compound Type | Core | Side Chains | Resulting Mesophase |

| Hexaalkoxytriphenylenes | Triphenylene | Alkoxy chains | Columnar |

| Triphenylene Dimers | Two Triphenylene units | Flexible or rigid linkers | Nematic or Columnar |

| Functionalized Triphenylenes | Triphenylene | Chains with terminal functional groups (e.g., acrylates) | Columnar |

For instance, the introduction of bulky or rigid groups can disrupt the columnar packing and favor the formation of a nematic discotic phase. uea.ac.uk The angle of the bridge in dimeric triphenylene systems is a critical factor; moderately bent bridges can lead to columnar and nematic phases, while severely bent bridges may inhibit mesophase formation altogether. uea.ac.uk Linear arrangements in dimers tend to stabilize the columnar mesophase. uea.ac.uk The choice of linking groups, such as flexible alkyl chains versus rigid alkyne linkages, also dictates the type of mesophase formed. uea.ac.ukresearchgate.net

Key Molecular Design Parameters and Their Influence on Mesophase:

| Molecular Design Feature | Influence on Mesophase | Example |

| Peripheral Chain Length | Longer chains tend to stabilize columnar phases. | Hexa-n-hexyloxytriphenylene forms a stable columnar phase. rsc.org |

| Linker Geometry in Dimers | The angle and rigidity of the linker determine columnar vs. nematic phase formation. | Linearly linked dimers favor columnar phases, while certain bent linkers can induce nematic phases. uea.ac.uk |

| Peripheral Substituents | Bulky substituents can sterically hinder columnar packing, favoring nematic phases. | Hexa(aryl) esters of triphenylene can exhibit nematic phases due to steric interactions. uea.ac.uk |

| Molecular Symmetry | Asymmetric substitution can influence mesophase stability and transition temperatures. | Isomerically pure triphenylene acrylate (B77674) derivatives show that molecular symmetry has a modest effect on mesophase behavior. researchgate.net |

The highly ordered columnar structures of triphenylene-based mesophases provide an ideal environment for efficient charge and energy transport. rsc.orgrsc.org The close proximity and regular arrangement of the π-conjugated triphenylene cores within the columns facilitate the movement of charge carriers (holes or electrons) and excitons along the columnar axis. rsc.org

Studies on 2,3,6,7,10,11-hexa-n-hexyloxytriphenylene have demonstrated one-dimensional singlet energy migration within the columnar liquid crystalline phase. rsc.orgrsc.org The rate of energy transfer is exceptionally high, with an exciton (B1674681) hopping time in the femtosecond range. rsc.org This efficient energy migration is crucial for applications in organic photovoltaics and light-emitting devices.

Furthermore, the formation of donor-acceptor systems by co-assembling triphenylene derivatives with electron-accepting molecules, such as fullerenes, can lead to materials with ambipolar charge transport properties. rsc.org In these systems, segregated columns of donor and acceptor molecules form, creating heterojunctions that facilitate both hole and electron transport. rsc.org The charge transfer interactions between the electron-rich triphenylene core and electron-deficient molecules are fundamental to the functioning of these materials in electronic devices. nih.gov

Organic Electronic and Optoelectronic Devices

The unique combination of liquid crystallinity and semiconducting properties makes triphenylene-2-ol and its derivatives highly promising materials for a variety of organic electronic and optoelectronic devices. oriprobe.com Their ability to self-assemble into well-ordered structures is a key advantage for achieving high device performance. wikipedia.org

Triphenylene derivatives are excellent candidates for the active semiconductor layer in organic field-effect transistors (OFETs). researchgate.netwikipedia.org The columnar mesophases of these materials can be aligned with the electrodes, providing a direct, uninterrupted pathway for charge carriers to move from the source to the drain. wikipedia.org This high degree of molecular ordering helps to minimize charge trapping and scattering, leading to higher charge carrier mobilities. wikipedia.org

Solution-processed triphenylene-based semiconductors have been successfully incorporated into OFETs, demonstrating their potential for low-cost, large-area electronics. researchgate.net Single-crystal-based FETs using triphenylene analogues have shown significantly higher carrier mobilities compared to thin-film transistors, highlighting the importance of crystalline order. researchgate.net The performance of these OFETs can be tuned by modifying the chemical structure of the triphenylene derivatives, for example, by extending the π-conjugated system. researchgate.net

Derivatives of triphenylene-2-ol are widely explored as hole transport materials (HTMs) in organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.netelsevierpure.com In these devices, the HTM plays a crucial role in efficiently extracting and transporting holes from the active layer to the anode.

Triphenylene-cored HTMs with terminal arylamine units have been developed and shown to enhance the photovoltaic performance and stability of perovskite solar cells compared to standard materials like spiro-OMeTAD. semanticscholar.org The rigid and planar triphenylene core facilitates intermolecular π-π stacking, which is beneficial for charge transport. researchgate.net The visible range absorption and long excited-state lifetime of triphenylene derivatives are also advantageous for these applications. researchgate.net In OLEDs, hexaalkoxytriphenylenes have been demonstrated to be effective as a hole transport layer, with the performance being influenced by the length of the alkyl chains. elsevierpure.com

Light-Emitting Properties and Fluorescent Materials

Triphenylene and its derivatives have garnered significant interest in the field of materials science, particularly for their application in organic light-emitting diodes (OLEDs). elsevierpure.com Their rigid, disc-like planar structure and inherent optoelectronic properties make them excellent candidates for various roles within OLED devices, including as hole transport materials, host emitters, and fluorescent dopants. elsevierpure.comgoogle.com The molecular architecture of triphenylene allows for significant π-π stacking, which can facilitate charge transport, a crucial process in OLED operation. researchgate.net

Researchers have developed and tested numerous triphenylene derivatives to optimize device performance, focusing on achieving high efficiency, color purity, and operational stability. For instance, hexaalkoxytriphenylenes have been successfully utilized as a hole transport layer (HTL) in OLEDs, with studies showing that the length of the alkyl chains significantly influences carrier transport and electroluminescent properties. elsevierpure.com In other device architectures, triphenylene derivatives are employed as the host material in the light-emitting layer or as a dopant that dictates the emission color. google.comgoogle.com

A notable area of research is the development of efficient blue-light emitters, which remains a critical challenge for full-color display technology. Asymmetric donor-acceptor (D-π–A) type emitters incorporating a triphenylene unit as the functional acceptor have shown promise. acs.org These molecules exhibit hybridized local and charge-transfer (HLCT) excited states, which can lead to high external quantum efficiencies (EQE) through a "hot exciton" channel. acs.org The rigidity of the triphenylene structure helps to suppress non-radiative decay pathways, resulting in narrowband emission and high fluorescence efficiency. acs.org Furthermore, polytriphenylene derivatives have also been investigated as blue light emitters in polymer-based OLEDs (PLEDs). researchgate.net

Detailed research findings have quantified the performance of these materials. For example, specific nondoped OLEDs based on triphenylene emitters have achieved deep blue emission with narrow spectral widths and high efficiencies. acs.org

Table 1: Performance of Triphenylene-Based Emitters in Nondoped OLEDs

| Emitter | Emission Peak (nm) | CIE Coordinates (x, y) | FWHM (nm) | Max. EQE (%) | EQE Roll-off at 1000 cd m⁻² (%) |

|---|---|---|---|---|---|

| PIAnTP | 456 | (0.16, 0.14) | 52 | 8.36 | 5.9 |

| PyIAnTP | 464 | (0.16, 0.19) | 60 | 8.69 | 2.4 |

Data sourced from a 2023 study on triphenylene-based emitters with hybridized local and charge-transfer characteristics. acs.org

Chemical Sensing Platforms

While triphenylen-2-ol itself is not typically used as a standalone chemical sensor, its derivatives are crucial building blocks in the construction of highly sensitive detection platforms. Specifically, triphenylene units are incorporated into the structure of Covalent Organic Frameworks (COFs), which are crystalline porous materials with large surface areas and tunable functionalities. rsc.org These COFs, containing large π-conjugated systems from building blocks like triphenylene, often exhibit strong fluorescence. This intrinsic property is harnessed for developing fluorescent chemical sensors capable of detecting a variety of analytes, including gases and volatile substances. rsc.org The ordered porosity of COFs allows analytes to diffuse into the framework and interact with the fluorescent triphenylene moieties, making them effective materials for sensing applications.

The detection mechanism in triphenylene-based COF sensors is primarily based on fluorescence modulation. The large, accessible surface area of the COF allows it to concentrate analyte molecules within its pores, enhancing detection sensitivity. acs.org The sensing process relies on host-guest interactions between the electron-rich triphenylene units within the COF structure and the target analyte molecules.

When an analyte enters the COF's pores, it can interact with the π-conjugated framework, leading to a change in the material's fluorescence properties. The most common mechanism is fluorescence quenching, where the analyte accepts an electron or energy from the excited state of the fluorophore, causing a decrease in emission intensity. The selectivity of the sensor can be tuned by modifying the chemical functionalities of the COF's pores, allowing for specific recognition of certain analytes through size exclusion or specific chemical interactions (e.g., Lewis acid/base interactions). acs.org The change in fluorescence intensity or a shift in the emission wavelength upon exposure to the target substance can be precisely measured, forming the basis of the sensing signal.

Building Blocks for Porous Frameworks

Triphenylene derivatives, particularly those functionalized with coordinating groups like hydroxyls (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene (B153668), HHTP), are extensively used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The planar, rigid geometry of the triphenylene core is ideal for forming stable, two-dimensional (2D) layered MOF structures. researchgate.netresearchgate.net

In these 2D MOFs, the triphenylene linkers coordinate with metal ions (such as Cu(II), Ni(II), or Co(II)) to create extended honeycomb-like lattices. A key feature of these materials is their high electrical conductivity, which arises from the efficient π-delocalization across the triphenylene core and the close π–π stacking between the layers. rsc.org This conductivity makes triphenylene-based MOFs attractive for applications in electronics and energy storage, such as electrodes for batteries. rsc.org Researchers can tune the electronic properties and porosity of the MOF by changing the metal node or modifying the triphenylene linker. researchgate.net

Triphenylene derivatives are also fundamental building blocks, or monomers, for the synthesis of Covalent Organic Frameworks (COFs). researchgate.net Unlike MOFs, which are held together by metal-ligand coordination bonds, COFs feature robust covalent bonds (e.g., boronate esters or imines) between organic monomers. tcichemicals.com The rigid, symmetric, and planar nature of triphenylene makes it an excellent candidate for forming crystalline, porous 2D networks with well-defined pore structures. rsc.org

The synthesis of COFs involves the self-condensation of triphenylene-based monomers or their co-condensation with other complementary linkers. tcichemicals.com The resulting triphenylene-based COFs exhibit high thermal stability, permanent porosity, and a large surface area. researchgate.net These properties, combined with the inherent optoelectronic characteristics of the triphenylene unit, make them suitable for a wide range of applications, including gas storage, separation, catalysis, and as the fluorescent sensing platforms discussed previously. rsc.orgtcichemicals.com The π-π stacking interactions between the stacked 2D layers of triphenylene-based COFs can also facilitate charge transport, opening possibilities for their use in electronic devices. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | - |

| Hexaalkoxytriphenylene | HAT |

| 4,4′,4″-tri(N-carbazolyl)triphenylamine | TCTA |

| 2,9-dimethyl-4,7-diphenyl- elsevierpure.comberkeley.eduphenanthroline | BCP |

| 2,3,6,7,10,11-hexahydroxytriphenylene | HHTP |

| 2,4,6-triformylphloroglucinol | TPG, TFP |

| 2,4,6-trimethyl-1,3,5-triazine | TMT |

| 4,4′-biphenyldicarbaldehyde | BPDA |

| Trifluoroacetic acid | - |

| Boronic acid | - |

| 1,3,5-trifluoro-2,4,6- tris(4-acetylphenyl)benzene | TAB |

| 1,3,5-trifluoro-2,4,6- tris(4-acetylphenylethynyl)benzene | TAEB |

| Trifluoromethanesulfonic acid | TfOH |

Catalysis and Ligand Design

The unique structural and electronic properties of the triphenylene core have made it an attractive scaffold for the design of ligands in transition metal catalysis. The planar, rigid, and electron-rich nature of triphenylene allows for the creation of well-defined coordination environments around a metal center, influencing the catalytic activity and selectivity of the resulting complexes. These ligands often facilitate strong interactions with substrates through π-π stacking, which can enhance catalytic performance. rsc.org

Triphenylene-based Ligands for Transition Metal Catalysis (e.g., Palladium, Gold, Ruthenium, Manganese)

Derivatives of triphenylene have been successfully employed as ligands for a variety of transition metals, leading to catalysts with novel properties and applications.

Palladium: Triphenylene-based ligands, particularly those incorporating N-heterocyclic carbene (NHC) moieties, have been coordinated to palladium. researchgate.net These complexes are of interest in cross-coupling reactions, a cornerstone of modern synthetic chemistry. researchgate.netnih.gov The rigid triphenylene backbone can provide thermal and chemical stability to the palladium catalyst. ucl.ac.uk The design of these ligands often focuses on creating a specific steric and electronic environment around the palladium center to control reactivity. nih.govrsc.org For instance, a rigid, planar tris(NHC) ligand based on a triphenylene core has been synthesized and coordinated to palladium, with its catalytic activity being compared to related systems. researchgate.net

Gold: Gold catalysis has seen a surge in interest, and triphenylene-based ligands have been explored in this context. rsc.orgresearchgate.netmdpi.com Tris-NHC ligands with a triphenylene core have been coordinated to gold(I) centers. rsc.orgresearchgate.net The electron-poor nature of certain triphenylene derivatives, such as hexaazatriphenylene, can enhance the Lewis acidity of the gold center, which is often beneficial for catalytic activity, particularly in reactions like the hydroamination of alkynes. rsc.org The π-system of the triphenylene ligand can also engage in non-covalent interactions with substrates, influencing the reaction outcome. rsc.org

Ruthenium: While less common than for palladium and gold, ruthenium complexes with ligands derived from polycyclic aromatic hydrocarbons are being investigated for various catalytic transformations. mdpi.comresearchgate.netdoaj.org Ruthenium catalysts are known for their versatility in reactions such as hydrogenation, metathesis, and C-H activation. mdpi.comresearchgate.net The design of ligands for ruthenium often aims to modulate the electron density at the metal center to fine-tune its catalytic properties. mdpi.com

Manganese: Manganese is an earth-abundant and low-toxicity metal, making it an attractive alternative to precious metals in catalysis. nih.govnih.gov While specific examples of this compound based ligands for manganese are not extensively documented in the provided context, the general principles of ligand design for manganese catalysis involve the use of multidentate ligands that can stabilize various oxidation states of manganese. nih.govresearchgate.netcardiff.ac.uk N-heterocyclic carbene ligands have been used to create manganese(III) complexes for oxidation catalysis. nih.gov

Investigation of Catalytic Activity and Selectivity

The performance of triphenylene-based catalysts has been evaluated in several organic transformations, with a focus on understanding how the ligand structure influences activity and selectivity.

A notable example is a triphenylene-based tris(N-heterocyclic carbene) ligand coordinated to palladium and gold. The catalytic activities of these complexes were compared with those of related benzimidazolylidene and a triptycene-based tris(NHC) complexes in three different reactions. researchgate.net In the hydroamination of phenylacetylene, the triphenylene-based gold complex demonstrated improved catalytic activity compared to related mono- and trimetallic complexes. researchgate.net This enhancement was attributed to π-stacking interactions between the triphenylene core of the ligand and the substrate. researchgate.net

The modification of palladium catalysts with triphenylphosphine (B44618), a simpler phosphine (B1218219) ligand, has been shown to significantly improve selectivity in the hydrogenation of acetylene (B1199291). researchgate.netrsc.org The presence of the ligand is thought to create sites that favor the adsorption of acetylene over ethylene (B1197577), thereby reducing the over-hydrogenation of ethylene to ethane. rsc.org This principle of tuning selectivity through ligand modification is central to the design of catalysts for fine chemical synthesis.

Below is a data table summarizing the catalytic performance of a triphenylene-based gold catalyst in the hydroamination of phenylacetylene.

| Catalyst | Substrate | Product | Conversion (%) | Time (h) | Ref. |

| Triphenylene-tris(NHC)-Au(I) | Phenylacetylene | N-Phenyl-1-phenylethan-1-imine | >99 | 1 | researchgate.net |

| Triptycene-tris(NHC)-Au(I) | Phenylacetylene | N-Phenyl-1-phenylethan-1-imine | 85 | 1 | researchgate.net |

| Monometallic NHC-Au(I) | Phenylacetylene | N-Phenyl-1-phenylethan-1-imine | 60 | 1 | researchgate.net |

Photochemical Catalytic Applications

The photophysical properties of triphenylene derivatives, stemming from their extended π-conjugated system, open up possibilities for their use in photochemical catalysis. wikipedia.orgphotochemcad.com While the direct use of this compound in this context is not extensively detailed, the broader class of triphenylene compounds has been explored in photoredox catalysis. researchgate.net

Transition metal complexes with specifically designed ligands can absorb visible light and initiate catalytic cycles. chiba-u.jp The development of novel ligands is crucial for advancing transition metal-catalyzed photoreactions. chiba-u.jp The triphenylene core, with its ability to absorb light and its rigid structure, can be incorporated into ligands for photosensitizers or photocatalysts. For instance, the synthesis of triphenylene can be achieved through photochemical methods, highlighting the interaction of this molecular structure with light. researchgate.net The high chemical stability of triphenylene makes it a robust component for photocatalytic systems that may operate under harsh conditions. wikipedia.org

Supramolecular Assemblies and Self Organization of Triphenylen 2 Ol Compounds

Directed Self-Assembly on Solid Surfaces

The arrangement of molecules on solid surfaces is a critical process for controlling material properties at the nanoscale. Triphenylene (B110318) and its derivatives are known to exhibit well-defined self-assembly behaviors on various metallic and graphitic substrates.

Adsorption Behavior and Monolayer Formation

Triphenylene (TP) molecules typically adsorb in a flat-lying orientation on surfaces such as Cu(111) and Ru(0001) researchgate.netresearchgate.netiaea.org. This adsorption is governed by a balance between molecule-substrate and molecule-molecule interactions. On Cu(111), triphenylene can form long-range ordered adsorption structures with uniform orientation at monolayer coverage researchgate.netiaea.org. On Ru(0001), triphenylene exhibits distinct adsorption configurations, with orientational distributions influenced by coverage researchgate.net. The presence of a hydroxyl group in triphenylen-2-ol could introduce additional adsorption pathways through hydrogen bonding with the substrate or other molecules, potentially leading to different packing motifs compared to unsubstituted triphenylene. Studies on triphenylene-2,3,6,7,10,11-hexol, a related hydroxyl-functionalized triphenylene, have demonstrated its adsorption and reactivity on crystalline surfaces beilstein-journals.org.

Formation of Ordered Molecular Networks

Triphenylene derivatives, particularly those with alkoxy chains, are known to self-organize into ordered supramolecular assemblies and molecular networks on surfaces like graphite (B72142) cityu.edu.hknih.govresearchgate.net. These structures are often characterized by specific symmetries and packing arrangements, dictated by the molecular shape and intermolecular forces. For instance, alkoxysubstituted triphenylenes can form discotic columnar mesophases in the bulk, which can be translated to thin films as self-assembled monolayers (SAMs) nih.govresearchgate.net. The hydroxyl group in this compound is expected to facilitate the formation of hydrogen-bonded networks, potentially leading to distinct ordered structures that differ from those formed by purely π-π stacking interactions. Research on this compound (3-R (C6H13)) has indicated its role in the ordering properties of oligomeric columnar discotic structures, highlighting its capacity for self-organization scispace.com.

Precursors for Graphene Self-Assembly

Triphenylene serves as an excellent precursor for the synthesis of graphene-like materials and graphene nanostructures on metal surfaces researchgate.netresearchgate.netiaea.org. Upon annealing to high temperatures (e.g., 1000 K), triphenylene molecules undergo dehydrogenation and self-assemble into large-scale graphene overlayers. The process typically involves the formation of ordered adsorption structures of triphenylene on substrates like Cu(111), which then template the subsequent graphene formation researchgate.netiaea.org. The rigid, planar structure of triphenylene, rich in π-electrons, is ideal for templating the hexagonal lattice of graphene. While specific studies using this compound as a graphene precursor are not extensively detailed in the provided snippets, its triphenylene core suggests a similar potential, with the hydroxyl group possibly influencing the dehydrogenation or initial adsorption stages.

Host-Guest Recognition Phenomena and Encapsulation

Host-guest chemistry involves the recognition and binding of guest molecules within the cavities or binding sites of host molecules, driven by non-covalent interactions. This field is central to supramolecular chemistry and has led to the development of molecular machines, sensors, and drug delivery systems.

Design of Molecular Cavities and Receptacles

The design of molecular hosts with specific cavities or receptacles relies on the precise arrangement of building blocks through self-assembly. Molecules with defined shapes and functional groups capable of specific interactions are employed to create porous networks or discrete cage-like structures researchgate.netmdpi.comnih.govacs.orgresearchgate.net. While specific examples of this compound being used as a primary host molecule for encapsulation are not explicitly detailed, the triphenylene framework, particularly when functionalized, can serve as a rigid platform. Derivatives of triphenylene have been investigated for their potential in forming supramolecular structures and materials nih.govresearchgate.netscispace.comconicet.gov.ar. The inherent planarity and potential for π-π stacking interactions, combined with the hydrogen-bonding capability of the hydroxyl group in this compound, could be exploited in designing novel host architectures.

Non-Covalent Interactions in Host-Guest Systems

The formation and stabilization of host-guest complexes are predominantly governed by a range of non-covalent interactions. These include hydrogen bonding, van der Waals forces, π-π stacking, electrostatic interactions, and hydrophobic/hydrophilic interactions researchgate.netmdpi.comresearchgate.netthno.orgunits.itmdpi-res.comnih.gov. Hydrogen bonding, in particular, plays a crucial role in stabilizing complexes by providing directional interactions between host and guest molecules researchgate.netmdpi.comresearchgate.netthno.org. The hydroxyl group present in this compound is a strong participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This property makes this compound a potential candidate for forming hydrogen-bonded networks or for interacting with guest molecules through specific hydrogen bonding motifs.

Computational Chemistry and Theoretical Studies on Triphenylen 2 Ol Systems

Electronic Structure and Photophysical Property Calculations

Computational methods are pivotal in understanding the fundamental electronic structure and resulting photophysical properties of triphenylene (B110318) derivatives. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely employed to predict molecular orbitals, energy gaps, and electronic transitions, which govern the absorption and emission characteristics of these molecules. espublisher.com

For the triphenylene core, calculations reveal a complex interplay between molecular geometry and electronic properties. The planar and rigid structure of triphenylene contributes to its characteristic bluish-purple fluorescence under UV light. researchgate.net Theoretical studies on triphenylene analogues have shown that even minor structural changes, such as those induced by steric repulsion from bulky substituents, can lead to a twisted molecular core, which in turn can quench fluorescence. nih.gov

Key electronic properties calculated for triphenylene-based systems include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that correlates with the molecule's electronic absorption and emission energies. mdpi.com For instance, computational studies on related aromatic systems demonstrate that introducing electron-releasing substituents leads to a progressive decrease in the HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption spectrum. mdpi.com The hydroxyl group (-OH) on triphenylen-2-ol acts as an electron-donating group, influencing its specific photophysical signature.

Further computational analyses, such as Nucleus-Independent Chemical Shift (NICS) calculations, are used to quantify the aromaticity of the different rings within the triphenylylene structure. Studies on heteroaromatic triphenylene analogues have suggested high aromaticity for the central and outer rings, which is crucial for the molecule's stability and electronic properties. nih.gov

| Property | Computational Method | Finding | Reference |

| Molecular Orbitals | DFT | Determines HOMO-LUMO energy levels and their spatial distribution. | espublisher.com |

| Electronic Transitions | TD-DFT | Predicts UV-Vis absorption and fluorescence emission spectra. | espublisher.com |

| Aromaticity | NICS | Quantifies the aromatic character of the fused ring system. | nih.gov |

| Fluorescence Quantum Yield | DFT/TD-DFT | Correlates molecular planarity with fluorescence; twisted structures tend to be non-fluorescent. | nih.gov |

| Substituent Effects | DFT | Shows that electron-donating groups decrease the HOMO-LUMO gap, red-shifting absorption. | mdpi.com |

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping the intricate pathways of chemical reactions involving triphenylene systems. These computational tools allow for the detailed investigation of reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for understanding reaction kinetics and selectivity. mdpi.comhpc.co.jp

The synthesis of this compound and its derivatives involves several key organic reactions, such as palladium-catalyzed cross-coupling, oxidative cyclization, and etherification of the hydroxyl group. researchgate.net Quantum chemical calculations, particularly using DFT, can elucidate the step-by-step mechanism of these transformations. For example, in a Suzuki or Stille coupling reaction to build the triphenylene backbone, computations can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This provides insights into the role of ligands, solvents, and substituents in influencing reaction efficiency.

By calculating the potential energy surface for a given reaction, researchers can identify the most energetically favorable pathway. researchgate.net For the synthesis of a substituted this compound, this could involve comparing different cyclization precursors to predict which one would have a lower activation barrier for forming the planar aromatic core. Automated reaction path search algorithms represent an advanced approach where computational software explores numerous potential reaction pathways to discover novel synthetic routes or unexpected side reactions. researchgate.net